trans-1,3-Dimethyl-4-ethynyl-6-(4-methylphenyl)-3,4-piperidinediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1,3-Dimethyl-4-ethynyl-6-(4-methylphenyl)-3,4-piperidinediol: is a synthetic organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry due to their biological activity and structural diversity. This compound is characterized by its unique structural features, including a piperidine ring substituted with methyl, ethynyl, and methylphenyl groups, as well as hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-1,3-Dimethyl-4-ethynyl-6-(4-methylphenyl)-3,4-piperidinediol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperidine Ring: Starting from a suitable precursor, such as a substituted pyridine, the piperidine ring can be formed through hydrogenation or other ring-closing reactions.
Substitution Reactions: Introduction of the methyl, ethynyl, and methylphenyl groups can be achieved through various substitution reactions, such as alkylation or acylation.
Hydroxylation: The addition of hydroxyl groups can be carried out using oxidation reactions, such as the use of oxidizing agents like potassium permanganate or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The methyl and methylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Ethyl-substituted derivatives.
Substitution Products: Various functionalized piperidines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine
Drug Development: Explored as a lead compound for the development of new therapeutic agents.
Industry
Material Science: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of trans-1,3-Dimethyl-4-ethynyl-6-(4-methylphenyl)-3,4-piperidinediol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of neurotransmitter receptors.
Inhibiting Enzymes: Blocking the activity of enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
trans-1,3-Dimethyl-4-ethynyl-6-phenyl-3,4-piperidinediol: Similar structure but lacks the methyl group on the phenyl ring.
trans-1,3-Dimethyl-4-ethynyl-6-(4-chlorophenyl)-3,4-piperidinediol: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
Structural Features: The presence of both ethynyl and methylphenyl groups in the piperidine ring makes it unique.
Biological Activity: Its specific substitution pattern may confer unique biological properties compared to other piperidine derivatives.
Properties
CAS No. |
120729-73-9 |
---|---|
Molecular Formula |
C16H21NO2 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
(3S,4S,6S)-4-ethynyl-1,3-dimethyl-6-(4-methylphenyl)piperidine-3,4-diol |
InChI |
InChI=1S/C16H21NO2/c1-5-16(19)10-14(17(4)11-15(16,3)18)13-8-6-12(2)7-9-13/h1,6-9,14,18-19H,10-11H2,2-4H3/t14-,15-,16+/m0/s1 |
InChI Key |
XDNDBMFQHOOPHT-HRCADAONSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2C[C@@]([C@@](CN2C)(C)O)(C#C)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(C(CN2C)(C)O)(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.